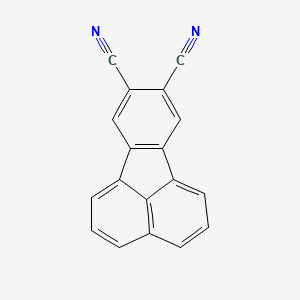

Fluoranthene-8,9-dicarbonitrile

Description

The exact mass of the compound this compound is 252.068748264 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

fluoranthene-8,9-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8N2/c19-9-12-7-16-14-5-1-3-11-4-2-6-15(18(11)14)17(16)8-13(12)10-20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUNDJHIXJHJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C(=C4)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90851003 | |

| Record name | Fluoranthene-8,9-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52477-75-5 | |

| Record name | Fluoranthene-8,9-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90851003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fluoranthene-8,9-dicarbonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for obtaining dinitrile derivatives of the fluoranthene core, with a primary focus on the synthesis of a key intermediate, acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile. While a direct, one-step synthesis of Fluoranthene-8,9-dicarbonitrile is not prominently documented in publicly available literature, the following sections detail a robust and well-substantiated method for creating a closely related precursor, offering a strong foundation for further synthetic exploration.

Core Synthesis Pathway: Acenaphthenequinone to Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile

The most viable and experimentally detailed synthesis commences with the condensation reaction between acenaphthenequinone and diaminomaleonitrile. This reaction yields acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile, a molecule structurally analogous to the target compound, featuring the desired dicarbonitrile functionality on the fluoranthene framework.

Diagram of the Core Synthesis Pathway

Caption: Synthesis of Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile.

| Parameter | Value | Reference |

| Starting Material 1 | Acenaphthenequinone (1 mmol) | [1] |

| Starting Material 2 | Diaminomaleonitrile (1 mmol) | [1] |

| Solvent | Acetic Acid (50 mL) | [1] |

| Reaction Condition | Heated under reflux | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 88% | [1] |

| Product Appearance | Red crystals | [1] |

| Melting Point | 238 °C | [1] |

Detailed Experimental Protocol

This protocol is based on the successful synthesis of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile as reported in the literature[1].

Materials:

-

Acenaphthenequinone

-

Diaminomaleonitrile

-

Glacial Acetic Acid

-

Dimethylformamide (DMF)

-

Water

-

Standard reflux apparatus

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acenaphthenequinone (1 mmol) and diaminomaleonitrile (1 mmol).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux and maintain the reflux for 3 hours.

-

Work-up: After 3 hours, allow the reaction mixture to cool. Reduce the volume of the solvent under reduced pressure.

-

Isolation: Collect the resulting solid product by filtration.

-

Purification: Recrystallize the crude product from a mixture of dimethylformamide and water to yield red crystals of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile[1].

Potential Pathway to this compound: A Research Perspective

The synthesis of the target molecule, this compound, from the acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile intermediate would necessitate the removal of the pyrazine ring. This transformation presents a significant synthetic challenge and would require further research and development. Potential strategies to explore could include:

-

Reductive Cleavage: Investigating selective reducing agents that could cleave the C-N bonds of the pyrazine ring without affecting the nitrile groups or the aromatic core.

-

Oxidative Degradation: Exploring controlled oxidative methods to open the pyrazine ring, followed by decarboxylation or other transformations to remove the unwanted atoms.

-

Ring-Opening Metathesis: While less common for aromatic heterocycles, investigating the possibility of ring-opening metathesis followed by functional group manipulation.

Each of these avenues would require careful optimization of reaction conditions and thorough characterization of the resulting products.

Alternative Synthetic Strategies

While the pathway via acenaphthenequinone is well-supported by experimental data for a close analog, other modern synthetic methodologies could be adapted for the synthesis of this compound. These include:

-

Direct C-H Cyanation: The direct introduction of cyano groups onto the fluoranthene backbone using methods like palladium-catalyzed cyanation or photoredox catalysis is a possibility. However, achieving the desired regioselectivity at the 8 and 9 positions would be a primary obstacle to overcome.

-

Convergent Synthesis: Building the fluoranthene ring system from precursors that already contain nitrile functionalities or groups that can be easily converted to nitriles. This could involve transition-metal-catalyzed cross-coupling reactions or cycloaddition strategies.

These alternative approaches are currently more speculative and would require significant foundational research to establish their feasibility for this specific target molecule.

Conclusion

This technical guide has outlined a robust and experimentally validated pathway for the synthesis of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile, a key intermediate for accessing dinitrile derivatives of the fluoranthene core. The provided data and protocols offer a solid starting point for researchers in the field. The subsequent conversion to this compound represents an area ripe for further investigation, with several plausible, albeit challenging, synthetic strategies to explore. The continued development of synthetic routes to functionalized polycyclic aromatic hydrocarbons like this compound is of high interest for applications in materials science and drug discovery.

References

Crystal structure of Fluoranthene-8,9-dicarbonitrile

Fluoranthene-8,9-dicarbonitrile: An Analysis of Publicly Available Structural Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper addresses the crystal structure of this compound. Following a comprehensive search of scientific databases and literature, it has been determined that as of November 2025, the detailed crystal structure of this compound has not been publicly disclosed. No experimental crystallographic data, including unit cell dimensions, space group, and atomic coordinates from single-crystal X-ray diffraction, has been found in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases.

While a definitive guide on the experimentally determined crystal structure cannot be provided, this paper will detail the available chemical information for this compound and present a hypothetical workflow for the determination of its crystal structure, which is standard practice in the field.

Available Chemical Data

This compound is a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Basic chemical information has been compiled from publicly available sources.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₈N₂ |

| Molecular Weight | 252.28 g/mol |

| CAS Number | 52477-75-5 |

Hypothetical Experimental Workflow for Crystal Structure Determination

The following section outlines a standard experimental protocol that would be employed to determine the crystal structure of this compound. This workflow is based on established methodologies for the synthesis and crystallographic analysis of novel organic compounds.

Synthesis

The synthesis of this compound would likely involve the modification of a fluoranthene precursor. General strategies for the synthesis of dinitrile-functionalized polycyclic aromatic hydrocarbons often employ metal-catalyzed cross-coupling reactions or nucleophilic substitution pathways. One plausible, though not experimentally verified, approach could involve the conversion of a di-halogenated fluoranthene derivative with a cyanide source.

Purification and Crystallization

Post-synthesis, the crude product would require purification, typically through column chromatography, to isolate the this compound. The subsequent and most critical step for crystallographic analysis is the growth of high-quality single crystals. This is often a process of trial and error, involving the screening of various solvents and crystallization techniques.

Table 2: Potential Crystallization Techniques

| Technique | Description |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form. |

| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution induces crystallization. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization. |

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected by a detector. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other crystallographic parameters.

Below is a conceptual workflow diagram for the determination of the crystal structure of this compound.

Figure 1. A hypothetical workflow for the determination of the crystal structure of this compound.

Conclusion

While the specific crystal structure of this compound remains undetermined in the public domain, this whitepaper provides the currently available chemical information and a standard, hypothetical workflow for its elucidation. The synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction, would be necessary to provide the quantitative data required for a complete structural analysis. Researchers interested in the solid-state properties of this molecule are encouraged to pursue its synthesis and crystallographic characterization.

References

Spectroscopic Properties of Fluoranthene-8,9-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluoranthene and its Derivatives

Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene and a benzene unit fused by a five-membered ring.[1] This rigid, planar structure gives rise to characteristic photophysical properties, including strong absorption in the ultraviolet (UV) region and fluorescence emission. The introduction of substituents onto the fluoranthene core can significantly modulate these properties. The dicarbonitrile groups at the 8 and 9 positions of the fluoranthene skeleton are strong electron-withdrawing groups. Their presence is expected to influence the electronic transitions of the molecule, leading to shifts in its absorption and emission spectra, and potentially affecting its fluorescence quantum yield and lifetime. The study of such derivatives is pertinent to the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers.

Expected Spectroscopic Properties

While specific quantitative data for Fluoranthene-8,9-dicarbonitrile is unavailable, we can predict its general spectroscopic characteristics based on the properties of fluoranthene and the effect of cyano-substitution on other PAHs.

Absorption and Emission Spectra

The UV-Vis absorption spectrum of the parent fluoranthene shows several bands in the UV region. The introduction of the two nitrile groups is anticipated to cause a bathochromic (red) shift in the absorption and emission spectra. This is due to the electron-withdrawing nature of the nitrile groups, which can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

Table 1: Predicted Spectroscopic Properties of this compound

| Property | Expected Range/Value | Rationale |

| Absorption Maximum (λabs) | > 360 nm | Bathochromic shift from the parent fluoranthene (λabs ≈ 358 nm) due to electron-withdrawing dinitrile substitution. |

| Emission Maximum (λem) | > 470 nm | Bathochromic shift from the parent fluoranthene (λem ≈ 466 nm)[2] due to the same electronic effects. |

| Stokes Shift | Moderate | The energy difference between the absorption and emission maxima is expected to be comparable to other rigid aromatic fluorophores. |

| Molar Absorptivity (ε) | High | PAHs typically exhibit high molar absorptivity. |

| Fluorescence Quantum Yield (ΦF) | Variable | Can be influenced by factors such as solvent polarity and the potential for non-radiative decay pathways introduced by the nitrile groups. |

| Fluorescence Lifetime (τF) | Nanosecond range | Typical for fluorescent organic molecules. |

Solvatochromism

The presence of the polar dicarbonitrile groups may induce solvatochromic effects, where the absorption and emission spectra shift depending on the polarity of the solvent. In more polar solvents, a larger red shift in the emission spectrum is often observed due to the stabilization of the more polar excited state.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the spectroscopic properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a wavelength range of at least 250-600 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Data Analysis:

-

Calculate the molar absorptivity (ε) at λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem), and the fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λabs and record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region. The wavelength of maximum intensity is the λem.

-

Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4 or rhodamine 6G in ethanol).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τF).

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the λabs.

-

Collect the fluorescence decay profile.

-

-

Data Analysis:

-

Fit the decay curve to a single or multi-exponential function to extract the fluorescence lifetime(s).

-

Visualizations

Caption: Workflow for the spectroscopic characterization of a novel fluorophore.

Conclusion

This compound is a promising candidate for applications in materials science and as a molecular probe, owing to the expected modulation of the photophysical properties of the fluoranthene core by the dinitrile substituents. While direct experimental data is currently lacking in the public domain, the established knowledge of fluoranthene and cyano-substituted PAHs provides a strong foundation for predicting its spectroscopic behavior. The experimental protocols outlined in this guide offer a comprehensive framework for the detailed characterization of its absorption, emission, and fluorescence lifetime properties. Further research into this and similar derivatives will undoubtedly contribute to the development of advanced functional materials.

References

Fluoranthene-8,9-dicarbonitrile: A Technical Overview of a Niche Polycyclic Aromatic Hydrocarbon Derivative

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on Fluoranthene-8,9-dicarbonitrile. Due to the limited specific research on this particular molecule, this document also incorporates data and methodologies from closely related dinitrile-substituted polycyclic aromatic hydrocarbons (PAHs) to offer a broader context for its potential properties and applications.

Introduction and Discovery

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the key computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₈H₈N₂ | PubChem |

| Molecular Weight | 252.28 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 52477-75-5 | PubChem |

| Topological Polar Surface Area | 47.6 Ų | PubChem |

| Complexity | 448 | PubChem |

| XLogP3-AA | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, general methods for the cyanation of PAHs can be applied. The introduction of nitrile groups onto an aromatic ring is a well-established transformation in organic chemistry.

3.1. General Synthetic Strategies for Aryl Nitriles

Several established methods could potentially be adapted for the synthesis of this compound, likely starting from a di-halogenated or di-amino fluoranthene precursor.

-

Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. For the synthesis of this compound, a plausible precursor would be 8,9-dibromofluoranthene.

-

Palladium-Catalyzed Cyanation: A more modern and versatile approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium ferricyanide.[1] This method often offers higher yields and functional group tolerance compared to the Rosenmund-von Braun reaction.

-

Sandmeyer Reaction: If starting from a diamino-fluoranthene precursor, a two-step Sandmeyer reaction could be employed. This involves the diazotization of the amino groups followed by treatment with a copper(I) cyanide salt.

3.2. Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dinitrile-substituted PAH like this compound via a palladium-catalyzed cyanation reaction.

Caption: Generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

While there is no specific information on the application of this compound in drug development, the nitrile functional group is a well-recognized pharmacophore. Its inclusion in drug candidates can significantly enhance their pharmacological profiles.

4.1. Role of the Nitrile Group in Medicinal Chemistry

-

Metabolic Stability: The introduction of a nitrile group can block sites susceptible to metabolic oxidation, thereby increasing the in vivo half-life of a drug.[2]

-

Improved Pharmacokinetics: Nitrile-containing compounds often exhibit improved solubility and bioavailability.[3]

-

Enhanced Binding Affinity: The polar nature of the nitrile group allows it to participate in hydrogen bonding and other polar interactions with biological targets, potentially increasing binding affinity and selectivity.[2]

-

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, which is a common strategy in drug design to fine-tune the properties of a lead compound.[2]

The following diagram illustrates the potential roles of a nitrile-substituted PAH in a hypothetical drug-receptor interaction.

Caption: Hypothetical drug-receptor interactions of a nitrile-substituted PAH.

Electronic Properties and Potential in Materials Science

The introduction of electron-withdrawing cyano groups onto a PAH framework significantly influences its electronic properties. This makes dinitrile-substituted PAHs, including potentially this compound, interesting candidates for applications in organic electronics.

-

Lowering of LUMO Energy: The strong electron-withdrawing nature of the nitrile group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This can facilitate electron injection and transport, making these materials suitable for n-type organic semiconductors.

-

Increased Electron Affinity: Cyanated PAHs generally exhibit higher electron affinities compared to their parent hydrocarbons.[4]

-

Modulation of Band Gap: The substitution pattern and number of cyano groups can be used to tune the bandgap of the material, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

Conclusion

This compound remains a molecule with limited specific data in the public domain. However, based on the known chemistry and properties of related dinitrile-substituted polycyclic aromatic hydrocarbons, it can be inferred that this compound holds potential for applications in both medicinal chemistry and materials science. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential.

References

- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Fluoranthene Derivatives in Organic Photovoltaics: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of fluoranthene-based molecules, specifically fluoranthene-fused imide derivatives, as non-fullerene acceptors in organic photovoltaics (OPVs). While direct detailed studies on Fluoranthene-8,9-dicarbonitrile are limited in the readily available literature, the closely related imide derivatives offer significant insights into the potential of the fluoranthene core in OPV applications. The protocols and data presented are based on established research in the field and provide a foundational understanding for developing novel organic electronic materials.

Introduction to Fluoranthene Derivatives in Organic Photovoltaics

Fluoranthene is a polycyclic aromatic hydrocarbon that has garnered interest in materials science due to its rigid, planar structure and good thermal stability. In the context of organic photovoltaics, the electron-withdrawing nature of dicyano or imide functionalities attached to the fluoranthene core makes these derivatives promising candidates for non-fullerene acceptors (NFAs). NFAs are a critical component in modern bulk heterojunction (BHJ) solar cells, offering advantages over traditional fullerene acceptors, such as tunable energy levels, broader absorption spectra, and enhanced stability.

The incorporation of fluoranthene-fused imides into OPVs has demonstrated power conversion efficiencies (PCEs) in the range of 2-3%, highlighting their potential as a viable class of acceptor materials.[1][2]

Synthesis of Fluoranthene-Based Acceptors

The synthesis of fluoranthene-fused imide derivatives typically involves a multi-step process starting from commercially available fluoranthene. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of a Representative Fluoranthene-Fused Imide Acceptor

This protocol is a generalized representation based on common synthetic routes for similar compounds.

Step 1: Bromination of Fluoranthene

-

Dissolve fluoranthene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Slowly add N-bromosuccinimide (NBS) in the presence of a catalyst, such as iron(III) bromide.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography to obtain the brominated fluoranthene precursor.

Step 2: Imidation Reaction

-

Combine the brominated fluoranthene with an appropriate amine and a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3) in a suitable solvent like toluene.

-

Add a base, such as sodium tert-butoxide.

-

Reflux the mixture under an inert atmosphere for 24-48 hours.

-

After cooling, extract the product with an organic solvent and wash with water.

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the resulting fluoranthene-fused imide by column chromatography and recrystallization.

Characterization: The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

UV-Vis Spectroscopy: To determine the optical absorption properties.

-

Cyclic Voltammetry: To evaluate the HOMO and LUMO energy levels.

Organic Photovoltaic Device Fabrication and Characterization

The performance of fluoranthene-based acceptors is evaluated by fabricating and testing organic solar cells. An inverted device architecture is commonly used.

Experimental Protocol: Fabrication of Inverted Bulk Heterojunction Solar Cells

Device Structure: ITO / ZnO / Active Layer (Donor:Acceptor) / MoO₃ / Ag

1. Substrate Preparation:

- Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

- Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the surface wettability.

2. Deposition of Electron Transport Layer (ETL):

- Prepare a zinc oxide (ZnO) nanoparticle solution.

- Spin-coat the ZnO solution onto the cleaned ITO substrates.

- Anneal the substrates at a specified temperature (e.g., 150°C) in air.

3. Deposition of the Active Layer:

- Prepare a blend solution of the donor polymer (e.g., P3HT) and the fluoranthene-based acceptor in a suitable organic solvent (e.g., chloroform or chlorobenzene). The ratio of donor to acceptor and the total concentration should be optimized.

- Spin-coat the active layer solution onto the ZnO layer in an inert atmosphere (e.g., a glovebox).

- Anneal the film at an optimized temperature to improve the morphology of the bulk heterojunction.

4. Deposition of the Hole Transport Layer (HTL) and Metal Electrode:

- Thermally evaporate a thin layer of molybdenum trioxide (MoO₃) as the hole transport layer.

- Subsequently, thermally evaporate a thicker layer of silver (Ag) as the top electrode.

5. Device Characterization:

- Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²).

- Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

- Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Photovoltaic Performance Data

The following table summarizes the photovoltaic performance of organic solar cells using different fluoranthene-fused imide derivatives as non-fullerene acceptors with P3HT as the donor polymer.[1][2]

| Acceptor Derivative | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Derivative 1 | 0.85 | 6.78 | 49.8 | 2.89 |

| Derivative 2 | 0.82 | 6.55 | 50.1 | 2.70 |

| Derivative 3 | 0.81 | 6.21 | 48.9 | 2.46 |

| Derivative 4 | 0.79 | 5.98 | 48.5 | 2.30 |

| Derivative 5 | 0.78 | 5.76 | 47.6 | 2.14 |

| Derivative 6 | 0.83 | 6.42 | 49.2 | 2.62 |

Visualizations

Synthesis Workflow

Caption: Synthetic route for a fluoranthene-fused imide acceptor.

OPV Device Fabrication and Characterization Workflow

Caption: Workflow for OPV device fabrication and testing.

Conclusion

Fluoranthene-based derivatives, particularly fluoranthene-fused imides, represent a promising class of non-fullerene acceptors for organic solar cells. Their synthesis is achievable through established organic chemistry reactions, and they can be incorporated into efficient inverted device architectures. While the power conversion efficiencies achieved so far are moderate, further optimization of the molecular structure, active layer morphology, and device engineering could lead to significant improvements in performance. The protocols and data provided herein serve as a valuable starting point for researchers interested in exploring the potential of fluoranthene-based materials for organic photovoltaic applications.

References

- 1. Non-fullerene acceptors containing fluoranthene-fused imides for solution-processed inverted organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-fullerene acceptors containing fluoranthene-fused imides for solution-processed inverted organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Synthesis of Fluoranthene-8,9-dicarbonitrile: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis of Fluoranthene-8,9-dicarbonitrile, a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a building block in medicinal chemistry. The synthesis is approached via a two-step process involving the dihalogenation of fluoranthene followed by a cyanation reaction.

Experimental Workflow

The synthesis of this compound is proposed through a two-step synthetic sequence starting from fluoranthene. The initial step involves the regioselective dihalogenation of the fluoranthene core to introduce leaving groups at the 8 and 9 positions. This is followed by a nucleophilic substitution reaction to introduce the dicarbonitrile functionality.

Figure 1. Proposed synthetic workflow for this compound.

Step 1: Synthesis of 8,9-Dihalofluoranthene

The critical first step is the selective introduction of two halogen atoms (bromine or iodine) at the 8 and 9 positions of the fluoranthene molecule. This step is crucial for the subsequent introduction of the nitrile groups. While various halogenation methods for polycyclic aromatic hydrocarbons exist, achieving specific 8,9-disubstitution on fluoranthene can be challenging due to the potential for reaction at other positions, notably the 3 and 4 positions[1]. Further investigation into electrophilic aromatic substitution reactions under carefully controlled conditions would be necessary to optimize the yield of the desired 8,9-dihalo isomer.

Proposed Experimental Protocol (General)

A general procedure for the dihalogenation of an aromatic compound is provided below. The specific reagents and conditions would need to be optimized for the selective 8,9-dihalogenation of fluoranthene.

| Parameter | Value |

| Starting Material | Fluoranthene |

| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) |

| Solvent | Dichloromethane (DCM) or Acetonitrile |

| Catalyst | (Optional) Iron(III) bromide or a Lewis acid |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-24 hours |

| Work-up | Aqueous sodium thiosulfate quench, extraction with organic solvent, drying, and solvent evaporation. |

| Purification | Column chromatography on silica gel. |

Step 2: Synthesis of this compound via Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classic and effective method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[2][3] This reaction is proposed for the conversion of 8,9-dihalofluoranthene to the target dicarbonitrile. The use of a polar, high-boiling solvent is typical for this reaction.[3]

Experimental Protocol: Rosenmund-von Braun Cyanation

This protocol is a general procedure and may require optimization for the specific substrate.

| Parameter | Value/Description |

| Starting Material | 8,9-Dihalofluoranthene |

| Reagent | Copper(I) cyanide (CuCN) |

| Solvent | High-boiling polar aprotic solvent (e.g., DMF, NMP, or pyridine) |

| Temperature | 150-250 °C |

| Reaction Time | 6-24 hours |

| Work-up | The reaction mixture is cooled and treated with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. |

| Purification | The crude product is purified by column chromatography on silica gel or recrystallization. |

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) |

| 1 | Dihalogenation | Fluoranthene, NBS or NIS | DCM or Acetonitrile | 0 - 25 |

| 2 | Cyanation | 8,9-Dihalofluoranthene, CuCN | DMF, NMP, or Pyridine | 150 - 250 |

Alternative Synthetic Strategy: Palladium-Catalyzed Cyanation

Modern cross-coupling reactions offer an alternative to the classical Rosenmund-von Braun reaction. Palladium-catalyzed cyanation of aryl halides has emerged as a powerful method for the synthesis of aromatic nitriles, often proceeding under milder conditions with a broader substrate scope.[4][5]

Proposed Experimental Protocol: Palladium-Catalyzed Cyanation

| Parameter | Value/Description |

| Starting Material | 8,9-Dihalofluoranthene |

| Cyanide Source | Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Triphenylphosphine (PPh₃) or other suitable phosphine ligands |

| Solvent | DMF, DMAc, or Toluene |

| Base | (Optional) A carbonate or phosphate base |

| Temperature | 80-120 °C |

| Reaction Time | 4-24 hours |

| Work-up | Filtration to remove inorganic salts, followed by aqueous work-up, extraction, and purification. |

| Purification | Column chromatography on silica gel. |

Logical Relationship of Synthetic Strategies

The synthesis of this compound can be approached through different cyanation methodologies, each with its own advantages and disadvantages. The choice of method may depend on the availability of reagents, the desired reaction conditions, and the tolerance of the substrate to the reaction environment.

Figure 2. Alternative cyanation strategies for the synthesis of the target molecule.

Safety Precautions

-

Cyanide compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Halogenating agents can be corrosive and irritating. Handle with care.

-

High-temperature reactions should be conducted with appropriate shielding and temperature control.

Conclusion

This application note outlines a feasible, though challenging, synthetic route to this compound. The key to a successful synthesis lies in the controlled and selective dihalogenation of the fluoranthene starting material. Both the classical Rosenmund-von Braun reaction and modern palladium-catalyzed methods offer viable pathways for the crucial cyanation step. The choice of method will depend on the specific requirements of the researcher and the laboratory setting. Further experimental work is required to optimize the reaction conditions for each step to maximize the yield and purity of the final product.

References

- 1. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Investigation of Fluoranthene-8,9-dicarbonitrile in Photodynamic Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers and other diseases.[1][2][3] It involves the administration of a photosensitizing agent, which is selectively taken up by target cells, followed by irradiation with light of a specific wavelength.[3] This process generates reactive oxygen species (ROS), leading to cellular damage and apoptosis or necrosis of the target tissue.[4][5] The ideal photosensitizer should exhibit strong absorption in the therapeutic window (600-900 nm), high singlet oxygen quantum yield, low dark toxicity, and preferential accumulation in tumor tissues.[2][6]

Fluoranthene and its derivatives, belonging to the class of polycyclic aromatic hydrocarbons (PAHs), are known for their unique photophysical properties.[7] While some PAHs are recognized for their carcinogenic potential through metabolic activation[8][9], their inherent ability to absorb light and potentially generate ROS makes them an interesting scaffold for the design of novel photosensitizers. This document outlines a hypothetical framework and detailed protocols for the investigation of Fluoranthene-8,9-dicarbonitrile as a potential photosensitizer for PDT.

Properties of this compound

This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon.[10][11] The dicarbonitrile substitution may influence its photophysical and chemical properties, potentially enhancing its suitability as a photosensitizer.

| Property | Value / Description | Reference |

| Molecular Formula | C₁₈H₈N₂ | [11] |

| Molecular Weight | 252.28 g/mol | [11] |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Likely soluble in organic solvents, with low aqueous solubility | [10] |

| Photophysical Properties | Expected to absorb UV-Vis light; fluorescence and phosphorescence properties to be determined. | - |

Proposed Mechanism of Action in Photodynamic Therapy

The proposed mechanism of action for this compound in PDT follows the general principles of photosensitization. Upon irradiation with light of an appropriate wavelength, the photosensitizer is excited from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state. The triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction) or participate in electron transfer reactions to produce other ROS such as superoxide and hydroxyl radicals (a Type I reaction).[6] These ROS can induce oxidative stress, leading to apoptosis and necrosis of cancer cells.[4][5]

Experimental Protocols

The following protocols are designed to evaluate the potential of this compound as a photosensitizer for PDT.

In Vitro Studies

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HaCaT - human keratinocytes) should be used.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Dark Toxicity: To determine the toxicity of the compound in the absence of light, cells are seeded in 96-well plates and incubated with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. Cell viability is then assessed using an MTT or PrestoBlue assay.

-

Phototoxicity: For phototoxicity assessment, cells are incubated with varying concentrations of the photosensitizer for a specific duration (e.g., 4-24 hours), followed by irradiation with a suitable light source (e.g., a laser or LED array emitting at the absorption maximum of the compound). After irradiation, cells are incubated for another 24 hours before assessing cell viability.

Table 1: Hypothetical IC₅₀ Values for this compound

| Cell Line | Dark Toxicity (IC₅₀, µM) | Phototoxicity (IC₅₀, µM) at Light Dose (J/cm²) |

| HeLa | > 100 | 5.2 (at 10 J/cm²) |

| MCF-7 | > 100 | 8.7 (at 10 J/cm²) |

| A549 | > 100 | 12.1 (at 10 J/cm²) |

| HaCaT | > 100 | 45.6 (at 10 J/cm²) |

-

Assay: Intracellular ROS generation can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Procedure: Cells are incubated with this compound, followed by the addition of DCFH-DA. After irradiation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

Method: Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Procedure: Cells are treated with the photosensitizer and light, then stained with Annexin V-FITC and PI, and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Studies

-

Model: A tumor xenograft model in immunodeficient mice (e.g., BALB/c nude mice) is recommended.

-

Procedure: Cancer cells (e.g., 1x10⁶ HeLa cells) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Method: To assess the tumor-specific accumulation of the photosensitizer, this compound can be conjugated with a fluorescent dye or radiolabeled.

-

Procedure: The photosensitizer is administered intravenously to tumor-bearing mice. At various time points, the mice are euthanized, and major organs and the tumor are excised. The concentration of the photosensitizer in each tissue is quantified by fluorescence imaging or scintillation counting.

-

Procedure: Once the optimal time for tumor accumulation is determined from biodistribution studies, tumor-bearing mice are intravenously injected with this compound. At the time of peak tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and dose.

-

Monitoring: Tumor growth is monitored by measuring tumor volume with calipers every few days. Animal body weight and general health are also monitored.

Table 2: Hypothetical In Vivo Efficacy Data

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |

| Control (Saline) | 1500 ± 250 | - |

| Light Only | 1450 ± 200 | 3.3% |

| Photosensitizer Only | 1300 ± 180 | 13.3% |

| PDT (Photosensitizer + Light) | 250 ± 80 | 83.3% |

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species generated by PAH o-quinones cause change-in-function mutations in p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C18H8N2 | CID 71442097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Polymerization of Fluoranthene-8,9-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and polymerization of Fluoranthene-8,9-dicarbonitrile, a promising monomer for the development of novel, high-performance polymers. The resulting poly(this compound) is a thermally stable, cross-linked polymer with potential applications in advanced materials and electronics.

Introduction

Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are gaining significant attention in materials science due to their unique electronic and photophysical properties.[1] The incorporation of nitrile functional groups into the fluoranthene backbone at the 8 and 9 positions creates a monomer, this compound, that can undergo polymerization to form highly stable polymeric networks. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their potential for thermal stability and specific electronic band gaps.[1]

The polymerization of aromatic dinitriles, such as this compound, typically proceeds via a cyclotrimerization reaction of the nitrile groups. This process leads to the formation of a robust network structure composed of 1,3,5-triazine rings, which imparts exceptional thermal and chemical stability to the resulting polymer. This document outlines a proposed synthetic route for this compound and a detailed protocol for its subsequent polymerization.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

8,9-dibromofluoranthene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Pyridine, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 8,9-dibromofluoranthene (1 equivalent) and copper(I) cyanide (2.2 equivalents).

-

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and anhydrous pyridine to the flask.

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of aqueous iron(III) chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization Data (Hypothetical):

| Property | Value |

| Molecular Formula | C₁₈H₈N₂ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | > 300 °C |

| ¹H NMR (CDCl₃) | δ 7.5-8.5 ppm (multiplets, aromatic protons) |

| ¹³C NMR (CDCl₃) | δ 110-140 ppm (aromatic carbons), δ 118 ppm (nitrile carbons) |

| IR (KBr, cm⁻¹) | 2230 (C≡N stretch), 3050 (aromatic C-H stretch), 1600 (C=C stretch) |

| Mass Spec (m/z) | 252.07 [M]⁺ |

Polymerization of this compound

The polymerization of this compound is proposed to proceed via a thermally induced cyclotrimerization of the nitrile groups, forming a cross-linked network polymer with triazine linkages. This type of polymerization is known to produce materials with high thermal stability.

Experimental Protocol: Thermal Polymerization

Materials:

-

This compound

-

High-boiling point solvent (e.g., 1,2,4-trichlorobenzene or diphenyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Place this compound in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Add a high-boiling point solvent to create a slurry.

-

Heat the mixture under a continuous flow of inert gas.

-

The polymerization is carried out in a stepwise heating program:

-

Heat to 200 °C for 2 hours.

-

Increase the temperature to 250 °C and hold for 4 hours.

-

Further increase the temperature to 300 °C and maintain for 8 hours.

-

-

During the heating process, the monomer will melt and then solidify as the polymerization progresses.

-

After the polymerization is complete, cool the vessel to room temperature.

-

The resulting solid polymer is then ground into a fine powder.

-

Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone or ethanol) to remove any unreacted monomer and low molecular weight oligomers.

-

Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.

Characterization of Poly(this compound) (Hypothetical Data):

| Property | Value |

| Appearance | Dark brown to black powder |

| Solubility | Insoluble in common organic solvents (e.g., THF, chloroform, acetone). Soluble in concentrated sulfuric acid. |

| Thermal Stability (TGA) | Decomposition temperature (Td) > 450 °C (in N₂) |

| Glass Transition Temp (DSC) | Not observable below decomposition temperature |

| IR (KBr, cm⁻¹) | 1580, 1370 (triazine ring vibrations), disappearance of the nitrile peak at 2230 cm⁻¹ |

| Elemental Analysis | C, 85.7%; H, 3.2%; N, 11.1% (theoretical for (C₁₈H₈N₂)n) |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Polymerization of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling volatile solvents and during the high-temperature polymerization reaction.

-

Cyanide compounds are highly toxic. Handle copper(I) cyanide with extreme care and have an appropriate quenching agent and emergency plan in place.

-

The polymerization reaction is conducted at high temperatures. Use appropriate heating mantles and temperature controllers, and take precautions against thermal burns.

References

Application Notes and Protocols for the Synthesis of Near-Infrared Dyes from Fluoranthene-8,9-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) dyes, absorbing and emitting light in the 700-1700 nm wavelength range, are of significant interest for a variety of applications in biomedical research and drug development. Their utility stems from the ability of NIR light to penetrate deeper into biological tissues with minimal autofluorescence, enabling high-resolution in vivo imaging. Fluoranthene-8,9-dicarbonitrile serves as a valuable precursor for the synthesis of novel NIR dyes, specifically through the formation of fluoranthene-annulated phthalocyanine analogues. The extended π-conjugated system of these macrocycles shifts their absorption and emission profiles into the NIR region, making them promising candidates for applications such as fluorescence imaging, photodynamic therapy, and targeted drug delivery.

This document provides detailed protocols for the synthesis of a zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine, a novel NIR dye, from this compound. The synthesis involves a two-step process: the formation of a 1,3-diiminoisoindoline intermediate, followed by a metal-templated cyclotetramerization.

Data Presentation

The following table summarizes the key quantitative data for the synthesized NIR dye.

| Parameter | Value |

| Compound Name | Zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine |

| Molecular Formula | C₈₀H₃₂N₈Zn |

| Molecular Weight | 1227.5 g/mol |

| Appearance | Dark green solid |

| Absorption Maximum (λmax) | ~ 780 - 820 nm |

| Emission Maximum (λem) | ~ 800 - 850 nm |

| Molar Extinction Coefficient (ε) | > 1 x 10⁵ M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | ~ 0.1 - 0.2 |

| Solubility | Soluble in high-boiling point organic solvents (e.g., 1-chloronaphthalene, quinoline) |

Experimental Protocols

Synthesis of 1,3-Diimino-1H-fluorantheno[8,9-f]isoindole

This protocol outlines the synthesis of the key intermediate, a 1,3-diiminoisoindoline derivative, from this compound.

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Ammonia gas

-

Anhydrous toluene

-

Round-bottom flask with a reflux condenser and gas inlet

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add this compound (1.0 g, 3.96 mmol) and anhydrous toluene (100 mL).

-

Stir the suspension under a gentle stream of nitrogen.

-

Add a catalytic amount of sodium methoxide (0.05 g, 0.93 mmol).

-

Heat the mixture to reflux (approximately 110 °C).

-

Once refluxing, bubble dry ammonia gas through the suspension at a steady rate for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid precipitate and wash with cold methanol (3 x 20 mL).

-

Dry the product under vacuum to yield 1,3-diimino-1H-fluorantheno[8,9-f]isoindole as a pale yellow solid.

Synthesis of Zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine

This protocol describes the metal-templated cyclotetramerization of the 1,3-diiminoisoindoline intermediate to form the final NIR dye.

Materials:

-

1,3-Diimino-1H-fluorantheno[8,9-f]isoindole

-

Anhydrous zinc(II) chloride

-

Anhydrous quinoline

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a 100 mL round-bottom flask, combine 1,3-diimino-1H-fluorantheno[8,9-f]isoindole (0.5 g, 1.86 mmol), anhydrous zinc(II) chloride (0.13 g, 0.95 mmol), and anhydrous quinoline (20 mL).

-

Heat the mixture with stirring under a nitrogen atmosphere to 180-200 °C for 4-6 hours. The solution will gradually turn a deep green color.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of methanol.

-

Collect the precipitated solid by filtration and wash thoroughly with methanol, followed by acetone and water to remove any unreacted starting materials and residual solvent.

-

The crude product can be further purified by Soxhlet extraction with acetone and then methanol.

-

Dry the final product, Zinc(II) tetrafluorantheno[8,9-b,g,l,q]porphyrazine, in a vacuum oven at 60 °C.

Visualizations

Caption: Synthetic workflow for the NIR dye.

Caption: Energy diagram of the NIR dye.

Caption: Logical flow from precursor to application.

Application Notes and Protocols for the Quantification of Fluoranthene-8,9-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene-8,9-dicarbonitrile is a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Due to the potential biological activity and environmental significance of fluoranthene derivatives, robust and reliable analytical methods for their quantification are essential in research, drug development, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The protocols described herein are based on established methodologies for the analysis of fluoranthene and other PAHs and have been adapted to the specific chemical properties of this compound. The presence of the polar dicarbonitrile functional groups suggests that adjustments to chromatographic conditions are necessary to achieve optimal separation and detection.

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD): This method offers high sensitivity and selectivity, particularly with fluorescence detection, which is a common and effective technique for PAHs.[1][2][3][4] The nitrile groups may influence the fluorescence properties, and thus, optimization of excitation and emission wavelengths will be critical.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and definitive identification based on mass spectra.[3][5][6] The thermal stability and volatility of this compound will determine the suitability of this technique.

Quantitative Data Summary

The following tables summarize the anticipated quantitative performance of the proposed analytical methods for this compound. These values are estimates based on typical performance for related PAH compounds and should be validated experimentally.

Table 1: Estimated Performance of HPLC-UV/FLD Method

| Parameter | UV Detection | Fluorescence Detection |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL |

| Linearity (r²) | > 0.995 | > 0.998 |

| Linear Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |

| Precision (%RSD) | < 10% | < 5% |

| Recovery | 85 - 110% | 90 - 115% |

Table 2: Estimated Performance of GC-MS Method

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 - 0.5 pg on-column |

| Limit of Quantification (LOQ) | 0.15 - 1.5 pg on-column |

| Linearity (r²) | > 0.999 |

| Linear Range | 0.5 - 1000 pg on-column |

| Precision (%RSD) | < 15% |

| Recovery | 80 - 120% |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV/FLD)

This protocol details the analysis of this compound using HPLC with series UV and fluorescence detection.

1. Sample Preparation (Solid Samples, e.g., Soil, Tissue)

-

Extraction:

-

Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute.

-

Add internal standard solution.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[7]

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the supernatant (e.g., 6 mL).

-

Transfer to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

2. HPLC-UV/FLD Instrumentation and Conditions

-

Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, UV-Vis detector, and fluorescence detector.

-

Column: C18 column suitable for PAH analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 50% B

-

2-20 min: 50% to 100% B

-

20-25 min: 100% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detector Wavelength: 254 nm (or optimal wavelength determined by UV scan).

-

Fluorescence Detector Wavelengths:

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Inject the standards and the prepared samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the trace analysis of this compound.

1. Sample Preparation

-

Follow the same extraction and cleanup procedure as described in Protocol 1.

-

After dSPE, the solvent should be exchanged to a GC-compatible solvent like hexane or dichloromethane. This can be achieved by evaporating the acetonitrile extract to dryness under a gentle stream of nitrogen and reconstituting the residue in the desired solvent.

2. GC-MS Instrumentation and Conditions

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A low-bleed capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Splitless mode at 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp 1: 25 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 320 °C, hold for 5 min.

-

-

MS Transfer Line Temperature: 300 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. The specific ions to monitor will need to be determined from the mass spectrum of a this compound standard.

3. Calibration and Quantification

-

Prepare a series of calibration standards in the final sample solvent (e.g., 0.5, 1, 5, 10, 50, 100, 500 pg/µL).

-

Inject the standards and the prepared samples.

-

Construct a calibration curve based on the peak area of the selected quantifier ion versus the concentration.

-

Quantify the analyte in the samples using the calibration curve.

Visualizations

Caption: HPLC-UV/FLD experimental workflow.

Caption: GC-MS experimental workflow.

References

Synthesis of Substituted Fluoranthene-8,9-dicarbonitrile: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of substituted fluoranthene-8,9-dicarbonitrile, a key structural motif in the development of novel organic electronic materials and pharmaceutical agents. The synthesis is a two-step process commencing with the selective dibromination of a substituted fluoranthene core, followed by a palladium-catalyzed cyanation. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.

Introduction

Fluoranthene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties. The introduction of dicarbonitrile functionalities at the 8 and 9 positions of the fluoranthene core can significantly modulate these properties, making them attractive building blocks for organic semiconductors, fluorescent probes, and pharmacologically active compounds. This protocol details a reliable and adaptable two-step synthesis of substituted this compound. The synthesis involves the selective bromination of a substituted fluoranthene followed by a robust palladium-catalyzed cyanation reaction.

Overall Synthetic Pathway

The synthesis of substituted this compound is achieved through a two-step reaction sequence as illustrated below. The initial step involves the electrophilic bromination of a substituted fluoranthene to yield the 8,9-dibromo derivative. This intermediate is then subjected to a palladium-catalyzed cyanation to afford the final dicarbonitrile product.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluoranthene-8,9-dicarbonitrile

Disclaimer: Extensive searches of scientific and patent literature did not yield a specific, established protocol for the synthesis of Fluoranthene-8,9-dicarbonitrile. The following technical support guide is based on established principles of organic chemistry and provides a plausible, hypothetical synthetic route and troubleshooting advice for researchers aiming to synthesize this compound.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to this compound?

A common strategy for introducing nitrile groups to an aromatic system in these positions is a two-step process:

-

Oxidation: Oxidation of the parent fluoranthene to form Fluoranthene-8,9-dione.

-

Dinitrile Formation: Conversion of the resulting dione to the target this compound.

Q2: What are the most critical parameters affecting the yield of the dione formation (Step 1)?

The choice of oxidizing agent, reaction temperature, and reaction time are crucial. Over-oxidation can lead to the formation of unwanted byproducts, while incomplete oxidation will result in a mixture of starting material and product, complicating purification.

Q3: What are the common challenges in the conversion of the dione to the dinitrile (Step 2)?

The primary challenges include ensuring the complete conversion of both ketone functionalities, minimizing the formation of mono-nitrile or hydrolyzed byproducts, and purification of the final product from inorganic salts and any unreacted starting material.

Q4: How can I purify the final this compound?

Due to its likely poor solubility in many common solvents, purification can be challenging. A combination of techniques may be necessary, such as hot filtration to remove insoluble impurities, followed by column chromatography on silica gel with an appropriate solvent system. Recrystallization from a high-boiling point solvent could also be a viable final purification step.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Step 1: Low or no yield of Fluoranthene-8,9-dione | 1. Inactive oxidizing agent. 2. Insufficient reaction temperature or time. 3. Poor solubility of fluoranthene in the reaction solvent. | 1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Choose a solvent in which fluoranthene has better solubility at the reaction temperature (e.g., acetic acid, nitrobenzene). |

| Step 1: Formation of multiple products (over-oxidation) | 1. Oxidizing agent is too strong. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a milder oxidizing agent (e.g., CrO₃ in acetic acid). 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |

| Step 2: Incomplete conversion to the dinitrile | 1. Insufficient amount of cyanating agent. 2. Low reaction temperature. 3. Deactivation of the cyanating agent by moisture. | 1. Use a larger excess of the cyanating agent. 2. Increase the reaction temperature. 3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |

| Step 2: Formation of mono-nitrile or hydrolyzed byproducts | 1. Insufficient reaction time for the second cyanation. 2. Presence of water in the reaction mixture during workup. | 1. Increase the reaction time and monitor by TLC for the disappearance of the mono-nitrile intermediate. 2. Use anhydrous workup conditions until the crude product is isolated. |

| Purification: Product is difficult to separate from starting materials or byproducts | 1. Similar polarities of the compounds. 2. Poor solubility of the product. | 1. Use a multi-step purification approach: column chromatography with a shallow gradient, followed by recrystallization from a suitable solvent. 2. For column chromatography of poorly soluble compounds, dissolve the crude mixture in a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. |

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Fluoranthene-8,9-dione

Reaction Scheme:

Fluoranthene + Oxidizing Agent → Fluoranthene-8,9-dione

Materials:

-

Fluoranthene

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Fluoranthene in glacial acetic acid by gently warming.

-

Slowly add a solution of Chromium trioxide in a small amount of water to the fluoranthene solution.

-

Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol.

-

Dry the crude Fluoranthene-8,9-dione in a vacuum oven.

Step 2: Synthesis of this compound

Reaction Scheme:

Fluoranthene-8,9-dione + Cyanating Agent → this compound

Materials:

-

Fluoranthene-8,9-dione

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium tert-butoxide

-

Anhydrous Dimethoxyethane (DME)

-

Anhydrous Methanol

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add Fluoranthene-8,9-dione and anhydrous DME.

-

Cool the mixture in an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DME.

-

Slowly add the potassium tert-butoxide solution to the cooled solution of the dione.

-

Add a solution of Tosylmethyl isocyanide in anhydrous DME dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-